molecular formula C11H8ClF2N3 B1491626 2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine CAS No. 1281539-28-3

2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B1491626
CAS No.: 1281539-28-3
M. Wt: 255.65 g/mol
InChI Key: XAIHCFZEBLICMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which include “2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine”, often involves the use of the Dimroth rearrangement. This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another study reported the design and synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .

Future Directions

Pyrimidinamine derivatives, including “2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine”, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . Therefore, it is expected that more research will be conducted on these compounds in the future.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . This interaction is characterized by the binding of this compound to the active site of the enzyme, thereby preventing its normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Additionally, it affects cell signaling pathways such as the AMPK pathway, which is involved in energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and leading to a decrease in fatty acid synthesis . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetyl-CoA carboxylase and persistent changes in cellular lipid metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and disruptions in lipid metabolism. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the fatty acid biosynthesis pathway by inhibiting acetyl-CoA carboxylase . This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in fatty acid synthesis. Additionally, it may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to the cytoplasm, where it interacts with acetyl-CoA carboxylase . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its biochemical effects.

Properties

IUPAC Name

2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2N3/c12-11-15-4-3-10(17-11)16-6-7-1-2-8(13)5-9(7)14/h1-5H,6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHCFZEBLICMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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